molecular formula C8H3Cl2IO2 B13889092 4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one

4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one

Katalognummer: B13889092
Molekulargewicht: 328.91 g/mol
InChI-Schlüssel: CRQQAYFZRJGPKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is a chemical compound belonging to the class of isobenzofuranones It is characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one typically involves the halogenation of isobenzofuranone derivatives. One common method includes the chlorination and iodination of 3H-isobenzofuran-1-one under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as chlorine gas and iodine, along with suitable catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The reaction conditions, including temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The process is monitored and controlled to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce less halogenated compounds. Substitution reactions result in the formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,6,7-Tetrachloro-3H-isobenzofuran-1-one
  • 5-Iodo-3H-isobenzofuran-1-one
  • 4,5-Dichloro-1H-imidazol-2-yl

Uniqueness

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is unique due to the specific arrangement of chlorine and iodine atoms on the benzofuran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H3Cl2IO2

Molekulargewicht

328.91 g/mol

IUPAC-Name

4,6-dichloro-5-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H3Cl2IO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2

InChI-Schlüssel

CRQQAYFZRJGPKJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=C(C=C2C(=O)O1)Cl)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.